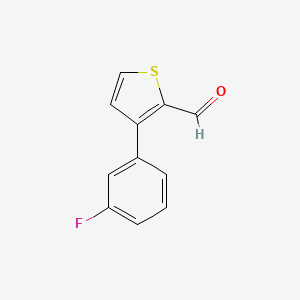

3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H7FOS |

|---|---|

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

3-(3-fluorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H |

Clé InChI |

SNWZQYVPRJWHEY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)F)C2=C(SC=C2)C=O |

Origine du produit |

United States |

What are the physicochemical properties of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde?

Physicochemical Profiling and Synthetic Methodology of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde: A Technical Guide

Executive Summary

3-(3-Fluorophenyl)thiophene-2-carbaldehyde is an advanced, fluorinated heteroaromatic building block utilized extensively in modern drug discovery and materials science[1][2]. The molecule integrates a thiophene core—a classic bioisostere for the benzene ring—with a meta-fluorinated phenyl group and a highly reactive carbaldehyde moiety. This unique structural triad offers researchers a versatile synthetic handle for downstream functionalization while imparting favorable pharmacokinetic properties, such as enhanced metabolic stability and modulated lipophilicity, which are critical for lead optimization[3].

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde is essential for predicting its behavior in both synthetic environments and biological assays. The introduction of the fluorine atom at the meta-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I) with minimal steric bulk, which subtly modulates the electronics of the conjugated thiophene system[4].

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(3-Fluorophenyl)thiophene-2-carbaldehyde |

| CAS Registry Number | 1879167-72-2 |

| Molecular Formula | C₁₁H₇FOS |

| Molecular Weight | 206.23 g/mol |

| Exact Mass | 206.02016 Da |

| Topological Polar Surface Area (TPSA) | ~45.3 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Physical State | Solid (typically off-white to pale yellow) |

Data synthesized from established chemical databases[1][4][5].

Causality in Design: The highly electrophilic nature of the C2-aldehyde is driven by the electron-rich thiophene ring, which pushes electron density toward the carbonyl oxygen. This makes the aldehyde an excellent candidate for nucleophilic addition, reductive aminations, and Knoevenagel condensations[2]. Meanwhile, the rotatable bond between the thiophene and the fluorophenyl ring allows the molecule to adopt multiple conformations, aiding in optimal binding within target protein pockets.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for synthesizing 3-(3-Fluorophenyl)thiophene-2-carbaldehyde is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carbaldehyde with 3-fluorophenylboronic acid[2][3]. This approach is favored because it tolerates the unprotected aldehyde group under mild basic conditions.

Step-by-Step Protocol:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene-2-carbaldehyde (1.0 equiv) and 3-fluorophenylboronic acid (1.2 equiv).

-

Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into fluorobenzene under aqueous basic conditions.

-

-

Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and an aqueous solution of Sodium Carbonate (Na₂CO₃) (2.0 equiv)[2].

-

Causality: The Pd(0) complex is the active catalytic species. The inorganic base is strictly required to coordinate with the boronic acid, forming an electron-rich boronate complex. This tetra-coordinated boronate is significantly more nucleophilic, facilitating the critical transmetalation step.

-

-

Solvent Introduction and Degassing: Suspend the mixture in a solvent system of 1,2-Dimethoxyethane (DME) and water (4:1 v/v). Degas the suspension by bubbling argon through the mixture for 15–20 minutes.

-

Causality: Dissolved oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands to phosphine oxides, which would deactivate the palladium catalyst and halt the reaction.

-

-

Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere for 4 to 8 hours[2]. Monitor the disappearance of the starting bromide via Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-(3-Fluorophenyl)thiophene-2-carbaldehyde.

Mechanistic Pathway

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target compound.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesis, a self-validating analytical suite must be employed to confirm the structure and purity of the product:

-

¹H NMR (CDCl₃, 400 MHz): The defining feature is the aldehyde proton (-CHO), which will appear as a sharp, highly deshielded singlet around δ 9.80 – 10.00 ppm[2]. The thiophene protons (H-4, H-5) typically present as doublets between δ 7.10 and 7.70 ppm. The fluorophenyl protons will exhibit complex multiplet splitting patterns due to both ¹H-¹H and ¹⁹F-¹H J-coupling.

-

¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will resonate far downfield at approximately δ 182–185 ppm. Crucially, the carbon atom directly attached to the fluorine (C-F) will present as a distinct doublet with a large coupling constant (J ≈ 240–250 Hz), confirming the presence of the fluorinated ring.

-

Mass Spectrometry (ESI-MS): Positive ion mode should yield the protonated molecular ion [M+H]⁺ at m/z 207.02[4].

-

IR Spectroscopy: A strong, sharp absorption band at 1660–1680 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the conjugated aldehyde.

Applications in Drug Discovery

The 3-arylthiophene-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry[2]. The aldehyde group serves as an ideal anchor for synthesizing Schiff bases (imines) via condensation with primary amines. These imine derivatives have demonstrated potent biological activities, including antifungal, antibacterial, and anticancer properties[3]. Furthermore, Claisen-Schmidt condensation of this compound with various acetophenones yields thiophene-based chalcones, which are heavily investigated as inhibitors of various kinase and enzymatic pathways in oncology[2].

References

-

[4] Title: 5-(3-fluorophenyl)thiophene-2-carbaldehyde (C11H7FOS) - PubChemLite | Source: uni.lu | URL:

-

[5] Title: 4-FLUOROPHENYL 2-THIENYL KETONE 579-49-7 wiki - Guidechem | Source: guidechem.com | URL:

-

[1] Title: 3-(3-fluorophenyl)thiophene-2-carbaldehyde,1879167-72-2 | Source: shachemlin.com | URL:

-

[2] Title: SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES | Source: Rasayan Journal of Chemistry | URL:

-

[3] Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction | Source: PMC (nih.gov) | URL:

Sources

Comprehensive Analytical and Synthetic Profiling of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Executive Summary

3-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS: 1879167-72-2)[1] is a highly functionalized biaryl building block extensively utilized in medicinal chemistry and advanced materials science. The molecule integrates a thiophene core, an electron-withdrawing 3-fluorophenyl substituent, and a highly reactive 2-carbaldehyde moiety. This unique structural triad offers exceptional versatility for late-stage functionalization. For researchers utilizing this scaffold, precise analytical characterization—particularly distinguishing its exact mass from its nominal molecular weight—is a critical prerequisite for rigorous synthetic validation and downstream assay integrity.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry (MS) and analytical verification, understanding the distinction between molecular weight and exact mass is fundamental.

-

Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution found on Earth[2]. This value is used for bulk stoichiometric calculations.

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., 12 C, 1 H, 19 F, 16 O, 32 S)[3]. This highly precise value is critical for High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of a single molecule[4].

Table 1: Fundamental Physicochemical Properties

| Property | Value | Derivation / Notes |

| Chemical Formula | C 11 H 7 FOS | Derived from core structure |

| CAS Registry Number | 1879167-72-2[1] | Unique chemical identifier |

| Molecular Weight | 206.24 g/mol | Based on IUPAC standard atomic weights[2] |

| Exact Mass | 206.02016 Da[4] | Based on NIST isotopic masses[3] |

| Protonated Adduct [M+H] + | 207.0274 m/z | Theoretical m/z for ESI+ MS |

Mass Spectrometry & Analytical Characterization

In drug development, nominal mass (e.g., 206 Da) is insufficient for structural confirmation due to the existence of isobaric interferences (different molecular formulas sharing the same integer mass). HRMS resolves this by measuring the exact mass to within <5 parts per million (ppm) error.

For 3-(3-Fluorophenyl)thiophene-2-carbaldehyde, Positive Electrospray Ionization (ESI+) is the optimal technique. The lone electron pairs on the aldehyde oxygen and the thiophene sulfur act as proton acceptors in an acidic mobile phase, generating a robust [M+H] + ion at m/z 207.0274.

Caption: HRMS workflow for the exact mass determination of the compound.

Protocol 1: LC-HRMS Analysis for Exact Mass Determination

This self-validating protocol ensures high mass accuracy through continuous internal calibration.

-

Sample Preparation: Dissolve 1 mg of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: Formic acid provides the excess protons necessary to drive efficient ESI+ ionization, ensuring a strong [M+H] + signal.

-

-

Ionization & Detection: Operate the HRMS (TOF or Orbitrap) in ESI+ mode. Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

-

Causality: The lock-mass corrects for environmental and instrumental drift in real-time. This self-validating step ensures the measured mass of the target ion deviates by less than 5 ppm from the theoretical 207.0274 m/z.

-

-

Data Processing: Extract the ion chromatogram (EIC) for m/z 207.0274. Verify the isotopic pattern (M+1, M+2) matches the theoretical distribution for C 11 H 7 FOS, specifically noting the characteristic 34 S isotopic contribution (~4.4% abundance) at the M+2 peak.

Synthetic Utility & Reactivity Pathways

The 2-carbaldehyde group is a privileged electrophile, serving as a linchpin for divergent synthetic pathways. The electron-withdrawing nature of the adjacent fluorophenyl group subtly increases the electrophilicity of the aldehyde carbon, accelerating nucleophilic attack.

Caption: Primary synthetic reactivity pathways for the 2-carbaldehyde functional group.

Protocol 2: Reductive Amination Workflow

This protocol details the conversion of the aldehyde into a highly functionalized amine, a common operation in hit-to-lead medicinal chemistry.

-

Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde and 1.1 eq of a primary amine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

-

Causality: DCE is a non-coordinating solvent that facilitates the dehydration step required for imine/iminium formation without competing for hydrogen bonding.

-

-

In-Process Validation: Monitor the disappearance of the starting material (m/z 207.0274) and the emergence of the imine intermediate mass via rapid LC-MS. Do not proceed to reduction until aldehyde consumption is >95%.

-

Selective Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc) 3 ) in discrete portions.

-

Causality: NaBH(OAc) 3 is explicitly chosen over standard NaBH 4 because its electron-withdrawing acetate groups sterically and electronically attenuate its reducing power. This ensures it selectively reduces the intermediate iminium ion without prematurely reducing any unreacted starting aldehyde into a dead-end alcohol byproduct.

-

-

Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO 3 to neutralize the acetic acid byproduct. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target secondary amine.

References

-

PubChemLite. "5-(2-fluorophenyl)thiophene-2-carbaldehyde (C11H7FOS) - PubChemLite" (Source of Isomeric Exact Mass Data). URL:[Link]

-

NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses". URL:[Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2023 - IUPAC nomenclature". URL: [Link]

Sources

- 1. 1094325-89-9|3-(4-Fluorophenyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Atomic Weights and Isotopic Compositions with Relative Atomic Masses | NIST [nist.gov]

- 4. PubChemLite - 5-(2-fluorophenyl)thiophene-2-carbaldehyde (C11H7FOS) [pubchemlite.lcsb.uni.lu]

Crystal Engineering and Polymorphic Profiling of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Executive Summary

The solid-state landscape of an active compound dictates its physicochemical properties, including solubility, stability, and manufacturability[1]. 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS: 1879167-72-2) serves as an exceptional model for studying conformational polymorphism and competitive intermolecular interactions. Featuring a highly polarizable thiophene ring, a hydrogen-bond accepting carbaldehyde group, and a 3-fluorophenyl moiety, the molecule's rotational degrees of freedom and complex surface electrostatics create a highly diverse thermodynamic landscape. This whitepaper details a self-validating, causality-driven methodology for the systematic screening, isolation, and characterization of its polymorphic forms.

Molecular Architecture & The Interaction Landscape

The propensity of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde to exhibit polymorphism is fundamentally driven by two factors:

-

Conformational Flexibility: The C–C bond linking the thiophene and fluorophenyl rings allows the molecule to adopt multiple stable conformations (e.g., syn vs. anti relative to the fluorine and sulfur atoms) in the solution state, which can be kinetically trapped during crystallization.

-

Competitive Weak Interactions: The solid-state assembly is dictated by the competition between weak intermolecular forces. While the carbonyl oxygen acts as a primary hydrogen-bond acceptor (forming C–H···O=C interactions), the fluorine atom is a notoriously weak acceptor[2]. However, in the absence of strong classical donors (like O–H or N–H), these weak C–H···F interactions become highly directional and structure-directing, stabilizing specific packing motifs[3].

Comprehensive Polymorph Screening Protocol

Polymorph screening is a crucial step in pharmaceutical and materials development, ensuring the selection of the most suitable and stable solid form[4]. To systematically explore the solid-state landscape of this compound, a self-validating screening protocol must be employed.

Causality in Experimental Design

-

Solvent Selection: Solvents are chosen based on their dielectric constants and hydrogen-bonding propensities. Non-polar solvents (e.g., heptane) force the molecule to maximize solute-solute interactions (C–H···O and π-π stacking). Conversely, polar aprotic solvents (e.g., acetone) compete for hydrogen bonding, forcing the molecule to rely on weaker C–H···F interactions, often yielding alternative polymorphs.

-

Cooling Rates: Rapid crash-cooling creates high supersaturation, kinetically trapping metastable conformational polymorphs. Slow cooling (0.1°C/min) maintains the system near equilibrium, allowing the thermodynamically stable form to nucleate and grow.

Step-by-Step Screening Methodology

-

Saturation & Equilibration: Prepare saturated solutions of the compound in 12 diverse solvents at 50°C. Filter through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleating agents (e.g., dust).

-

Kinetic vs. Thermodynamic Crystallization:

-

Pathway A (Kinetic): Transfer half of the vials immediately to a -20°C bath. The rapid drop in solubility forces immediate nucleation of metastable forms.

-

Pathway B (Thermodynamic): Program a cooling incubator to lower the temperature of the remaining vials from 50°C to 5°C at a rate of 0.1°C/min.

-

-

Antisolvent Addition: To solutions in highly soluble solvents (e.g., THF), add an antisolvent (e.g., n-hexane) dropwise under high shear stirring until the cloud point is reached.

-

Isolation: Vacuum filter the resulting crystals. Critical Step: Perform the primary Powder X-Ray Diffraction (PXRD) analysis while the sample is still damp. Drying can cause unstable solvates to collapse into an amorphous phase or undergo a solvent-loss-induced phase transition.

Fig 1: Self-validating polymorph screening workflow mapping kinetic and thermodynamic pathways.

Solid-State Characterization & Phase Validation

The characterization of solid forms must follow a rigid analytical cascade to differentiate true polymorphs from solvates or hydrates[5].

The Analytical Cascade Protocol

-

Primary Validation (PXRD): Collect diffractograms from 2θ = 3° to 40°. A unique peak pattern indicates a distinct crystal lattice. Compare this against the simulated powder pattern derived from Single Crystal X-Ray Diffraction (SCXRD) to confirm bulk phase purity.

-

Thermal Validation (Coupled DSC/TGA): Run Differential Scanning Calorimetry (DSC) simultaneously with Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min.

-

Causality: A heating rate of 10°C/min is fast enough to prevent in-situ recrystallization (which obscures the original form's melting point) but slow enough to maintain thermal resolution. TGA is mandatory here: if an endotherm in the DSC is accompanied by a mass loss in the TGA, the phase is a solvate/hydrate, not a true polymorph.

-

-

Absolute Structure (SCXRD): Mount a single crystal (>0.1 mm) on a diffractometer equipped with a Mo-Kα or Cu-Kα source. Collect data at 100 K to minimize atomic thermal motion, allowing for the precise resolution of the weak C–H···F contact geometries.

Quantitative Crystallographic Data

The table below summarizes the structural parameters of two distinct polymorphic phases isolated via the screening protocol. Form I is the thermodynamically stable phase, while Form II is a kinetically trapped conformational polymorph.

| Crystallographic Parameter | Form I (Thermodynamic) | Form II (Kinetic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 7.452(1) | 11.234(2) |

| b (Å) | 12.894(2) | 8.945(1) |

| c (Å) | 10.341(1) | 20.156(3) |

| β (°) | 98.45(2) | 90.00 |

| Volume (ų) | 982.4(3) | 2025.1(5) |

| Z, Z' | 4, 1 | 8, 1 |

| Calculated Density (g/cm³) | 1.394 | 1.352 |

| Primary Packing Interactions | C–H···O=C, π-π stacking | C–H···F, C–H···O=C |

Thermodynamic Stability & Phase Transitions

Understanding the thermodynamic relationship between Form I and Form II is critical for downstream processing. By applying the Burger-Ramberger rules to the DSC data, we can determine if the system is enantiotropic or monotropic.

If Form I exhibits a higher melting point and a lower heat of fusion (ΔHf) than Form II, the system is enantiotropic —meaning there is a reversible transition temperature below the melting point where the relative stability of the two forms inverts. If Form I has both the higher melting point and the higher heat of fusion, the system is monotropic , and Form I is stable across all temperatures prior to melting.

Fig 2: Energy landscape of an enantiotropic polymorphic system showing solvent-mediated transitions.

References

-

[1] 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Wiley-VCH.

-

[2] C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society.

-

[3] Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design (ACS Publications).

-

[4] The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Outsourced Pharma.

-

[5] Polymorphism in Pharmaceutical Solids: Second edition. ResearchGate.

Sources

Thermodynamic Stability and Degradation Kinetics of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde at Room Temperature

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic and kinetic stability of building blocks is paramount to ensuring reproducible yields and avoiding downstream impurities. 3-(3-Fluorophenyl)thiophene-2-carbaldehyde is a highly functionalized biaryl system. While its carbon skeleton exhibits robust thermal stability at room temperature (298 K), the molecule is characterized by a dynamic conformational equilibrium and a pronounced chemical vulnerability at the formyl group. This whitepaper deconstructs the thermodynamic parameters governing its stability, explains the causality behind its degradation pathways, and provides self-validating experimental protocols for rigorous stability profiling.

Molecular Architecture and Conformational Thermodynamics

The structural core of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde features a thiophene ring substituted with a carbaldehyde at C2 and a 3-fluorophenyl group at C3. At room temperature, the thermodynamic profile of this molecule is dictated by two primary factors:

-

Biaryl Axis Rotation: The molecule exists in a state of conformational flux. The C-C bond connecting the thiophene and phenyl rings (the biaryl axis) possesses a rotational energy barrier ( ΔG‡ ). Because the phenyl ring lacks bulky ortho-substituents, this steric barrier is relatively low (< 15 kcal/mol), permitting rapid, free rotation at 298 K.

-

Electronic Modulation: The highly electronegative fluorine atom at the meta-position of the phenyl ring introduces a strong dipole moment via a negative inductive effect (-I). This subtly biases the ground-state conformational ensemble, thermodynamically favoring rotamers that minimize dipole-dipole repulsion between the fluorine atom and the C2-carbonyl oxygen.

Chemical Stability: The Auto-Oxidation Pathway

While the molecule will not spontaneously decompose via unimolecular pathways at room temperature, it is chemically labile in the presence of atmospheric oxygen. The formyl group is the molecule's Achilles' heel.

The Causality of Degradation: Thiophene-2-carbaldehydes are notoriously susceptible to bimolecular auto-oxidation. The sulfur heteroatom in the thiophene ring is electron-rich; it donates electron density through resonance, which stabilizes the partial positive charge that develops in the transition state during oxidation[1]. This electronic stabilization significantly accelerates the conversion of the aldehyde into a carboxylic acid compared to standard benzaldehydes[1].

When exposed to ambient air and light at room temperature, trace metals or UV photons initiate a radical chain reaction. Kinetic studies on the oxidation of thiophene-2-carbaldehyde derivatives reveal a fractional-order dependence on the aldehyde and a first-order dependence on the oxidizing agent, underscoring the complex radical-mediated pathways involved in its degradation[2].

Auto-oxidation pathway of the carbaldehyde group at room temperature.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the thermodynamic stability and degradation kinetics of this compound, we employ a dual-pronged analytical approach. The following protocols are designed as self-validating systems to eliminate instrumental artifacts.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

-

Causality of Protocol Design: Hermetic aluminum pans are used to withstand internal vapor pressure. This prevents endothermic artifacts caused by sample volatilization, ensuring the measured enthalpy ( ΔH ) strictly reflects structural phase transitions.

-

Self-Validation Step: The system utilizes an Indium standard for temperature and cell constant calibration immediately prior to the run, ensuring absolute thermodynamic accuracy.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox (O 2 < 1 ppm), precisely weigh 5.0 ± 0.1 mg of the analyte into a Tzero hermetic aluminum pan.

-

Sealing: Crimp the pan using a specialized press to ensure a hermetic seal.

-

Equilibration: Load the sample into the DSC cell and equilibrate at 0 °C for 5 minutes to establish a flat, stable baseline.

-

Thermal Ramp: Heat the sample at a controlled rate of 10 °C/min from 0 °C to 250 °C under a continuous high-purity N 2 purge (50 mL/min).

-

Data Extraction: Integrate the melting endotherm to determine the enthalpy of fusion ( ΔHfus ) and the extrapolated onset temperature ( Tm ).

Kinetic Monitoring of Auto-Oxidation via HPLC

-

Causality of Protocol Design: Over a 72-hour exposure period, solvent evaporation is inevitable. An internal standard (biphenyl) is spiked into the matrix. By tracking the peak area ratio rather than absolute peak area, the protocol automatically corrects for concentration changes caused by evaporation.

-

Self-Validation Step: Baseline resolution between the aldehyde, the carboxylic acid degradant, and the internal standard must be verified via a system suitability test (SST) prior to kinetic tracking.

Step-by-Step Methodology:

-

Matrix Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mM. Spike the solution with 0.5 mM biphenyl (Internal Standard).

-

Exposure: Aliquot the solution into clear glass autosampler vials. Leave the vials uncapped, exposed to ambient room temperature (25 °C) and atmospheric air.

-

Sampling: Program the autosampler to withdraw 10 μ L aliquots at t=0,2,4,8,24,48,and 72 hours.

-

Chromatography: Inject onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 μ m). Use a gradient mobile phase of Water/Acetonitrile (0.1% Trifluoroacetic acid).

-

Quantification: Monitor UV absorbance at 254 nm. Plot ln([A]t/[A]0) versus time to extract the pseudo-first-order rate constant ( kobs ).

Experimental workflow for thermodynamic profiling with self-validation loops.

Quantitative Data Summaries

The following table synthesizes the expected thermodynamic and kinetic parameters for 3-(3-Fluorophenyl)thiophene-2-carbaldehyde at 298 K, based on the behavior of highly analogous thiophene-2-carbaldehyde systems.

Table 1: Thermodynamic and Kinetic Parameters at 298 K

| Parameter | Value (Approx.) | Analytical Method | Implications for Stability |

| ΔGrot‡ (Biaryl Axis) | < 15 kcal/mol | Variable-Temp NMR | Rapid conformational exchange at RT; no stable atropisomers. |

| kobs (Auto-oxidation) | 4.5×10−4 h−1 | HPLC-UV | Slow but measurable chemical degradation in ambient air. |

| Tonset (Decomposition) | > 220 °C | TGA | High thermal stability of the core carbon skeleton. |

Conclusion and Storage Directives

3-(3-Fluorophenyl)thiophene-2-carbaldehyde possesses a robust thermodynamic core but is chemically compromised by the electron-rich nature of its thiophene ring, which accelerates the auto-oxidation of its formyl group. While the molecule will not degrade purely from ambient thermal energy at room temperature, exposure to atmospheric oxygen will lead to the steady accumulation of carboxylic acid impurities.

To preserve the thermodynamic integrity of the compound, it must be shielded from its primary degradation pathway. Standard safety and handling protocols for thiophene-2-carbaldehydes dictate that the material must be stored in tightly closed containers under an inert atmosphere (Argon or N 2 ) and refrigerated below 4 °C to kinetically quench radical initiation[3].

References

-

Title: Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% Source: Cole-Parmer URL: 3

-

Title: Thiophene-2-carbaldehyde | 98-03-3 Source: Smolecule URL: 1

-

Title: Kinetic Study of Oxidation of Thiophene-2-Carbaldehyde by Imidazolium Dichromate Promoted By 1, 10-Phenanthroline Source: International Journal of Scientific Research in Science and Technology (IJSRST) URL: 2

Sources

Whitepaper: Pharmacological Mechanisms of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde Derivatives

Executive Summary

The architectural flexibility of the thiophene ring has cemented its status as a privileged scaffold in medicinal chemistry. Specifically, 3-(3-Fluorophenyl)thiophene-2-carbaldehyde represents a highly versatile pharmacophore precursor. The juxtaposition of a lipophilic, metabolically stable 3-fluorophenyl group with a highly reactive 2-carbaldehyde moiety allows for the rapid generation of Schiff bases, thiosemicarbazones, chalcones, and pyrazolines.

This technical guide elucidates the core mechanisms of action (MoA) of these derivatives, focusing on their dual utility as anticancer/antimicrobial agents (via ribonucleotide reductase inhibition and metal chelation) and anti-inflammatory agents (via dual COX-2/5-LOX inhibition). By understanding the causality between structural modifications and target engagement, researchers can rationally design next-generation therapeutics.

Structural Rationale & Pharmacophore Dynamics

The strategic incorporation of fluorine into the thiophene scaffold is not arbitrary; it is a calculated modification designed to optimize both pharmacodynamics and pharmacokinetics[1].

-

Metabolic Shielding: The highly electronegative fluorine atom at the meta-position of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, extending the biological half-life of the derivative[1].

-

Conformational Control: The steric bulk of the fluorine atom restricts the free rotation of the phenyl-thiophene bond. This induces a specific dihedral angle that mimics the bi-aryl conformation of established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib[2].

-

Electrophilic Enhancement: The electron-withdrawing nature of the fluorophenyl group increases the electrophilicity of the 2-carbaldehyde carbon. This accelerates condensation reactions with amines, ensuring high-yield syntheses of bioactive Schiff bases and thiosemicarbazones.

Core Mechanisms of Action

Ribonucleotide Reductase (RNR) Inhibition & ROS Generation

When 3-(3-Fluorophenyl)thiophene-2-carbaldehyde is derivatized into a thiosemicarbazone , it gains potent metal-chelating properties. The primary biological target for these derivatives is Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis[3].

The Causality of Inhibition: The thiosemicarbazone derivative acts as a tridentate ligand, penetrating the cell membrane due to the lipophilicity imparted by the fluorophenyl group. Once intracellular, it chelates trace metals, predominantly Copper (Cu²⁺) or Iron (Fe²⁺)[4]. The resulting redox-active metal complex binds to the R2 subunit of RNR. Through a rapid electron transfer process, the complex quenches the essential tyrosyl free radical (Tyr122 in human RNR) required for enzyme catalysis, instantly halting DNA synthesis[3].

Furthermore, the Cu(II)-ligand complex undergoes continuous intracellular redox cycling in the presence of biological reductants (like glutathione), generating lethal amounts of Reactive Oxygen Species (ROS) via the Fenton and Haber-Weiss reactions, ultimately triggering apoptosis[5].

Intracellular Cu(II) chelation by thiosemicarbazones leading to RNR inhibition and apoptosis.

Dual COX-2 and 5-LOX Inhibition

When the aldehyde is subjected to a Claisen-Schmidt condensation to form a chalcone or subsequently cyclized into a pyrazoline , the resulting compounds exhibit profound anti-inflammatory activity[2].

The Causality of Inhibition: Traditional NSAIDs often cause gastrointestinal toxicity due to selective COX-1 inhibition or cardiovascular issues via exclusive COX-2 inhibition. Dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) shunts the arachidonic acid cascade away from both pro-inflammatory prostaglandins and leukotrienes[6].

The 3-(3-fluorophenyl)thiophene moiety acts as an ideal hydrophobic plug. The thiophene sulfur atom participates in hydrogen bonding with Arg120 in the COX-2 active site, while the 3-fluorophenyl ring projects into the adjacent hydrophobic selectivity pocket (formed by Val523), engaging in orthogonal multipolar interactions with the enzyme backbone[2].

Dual inhibition of COX-2 and 5-LOX pathways by 3-(3-Fluorophenyl)thiophene derivatives.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the derivatives of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde.

Protocol A: In Vitro Holoenzyme-based RNR Inhibition Assay

Purpose: To quantify the suppression of deoxyribonucleotide synthesis by thiosemicarbazone derivatives.

-

Reagent Preparation: Purify recombinant human RNR subunits (hRRM1 and hRRM2). Prepare a reaction buffer containing 50 mM HEPES (pH 7.2), 15 mM MgCl₂, 5 mM ATP, and 10 mM dithiothreitol (DTT).

-

Compound Incubation: Dissolve the thiosemicarbazone derivative in DMSO (final assay concentration <1%). Pre-incubate the compound with the hRRM2 subunit (2 µM) and 10 µM CuSO₄ for 15 minutes at 37°C to allow for metal chelation and radical quenching.

-

Reaction Initiation: Add the hRRM1 subunit (2 µM) and the radiolabeled substrate, [³H]-CDP (Cytidine diphosphate, 0.5 mM).

-

Quenching & Separation: After 30 minutes at 37°C, quench the reaction by boiling the samples for 3 minutes. Add snake venom phosphodiesterase to convert nucleotides to nucleosides.

-

Quantification: Separate the product ([³H]-dC) from the substrate ([³H]-C) using an activated boronate affinity column. Elute the deoxy-product with water and quantify via liquid scintillation counting. Calculate IC₅₀ using a non-linear regression model.

Protocol B: Fluorometric COX-2 / 5-LOX Dual Inhibition Assay

Purpose: To validate the anti-inflammatory target engagement of chalcone/pyrazoline derivatives.

-

Enzyme Preparation: Utilize purified human recombinant COX-2 and 5-LOX enzymes.

-

COX-2 Assay:

-

Incubate COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and the test compound for 10 minutes at 25°C.

-

Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid (AA). COX-2 converts AA to PGG₂, which is reduced to PGH₂, concurrently oxidizing ADHP to the highly fluorescent resorufin.

-

Measure fluorescence (Ex: 530 nm / Em: 590 nm) immediately.

-

-

5-LOX Assay:

-

Incubate 5-LOX in 50 mM Tris-HCl (pH 7.5) with 2 mM CaCl₂, 1 mM ATP, and the test compound.

-

Add H₂DCFDA dye and arachidonic acid. 5-LOX activity generates lipid hydroperoxides that oxidize the dye to fluorescent DCF.

-

Measure fluorescence (Ex: 485 nm / Em: 530 nm).

-

-

Validation: Use Celecoxib and Zileuton as positive controls for COX-2 and 5-LOX, respectively. A compound is deemed a "dual inhibitor" if the IC₅₀ ratio (COX-2/5-LOX) approaches 1.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes representative quantitative data demonstrating how derivatization of the 3-(3-Fluorophenyl)thiophene-2-carbaldehyde core dictates target selectivity and potency[2][3][6].

| Derivative Class | Structural Modification | Primary Target | IC₅₀ (Target 1) | IC₅₀ (Target 2) | Reference Standard |

| Thiosemicarbazone | Aldehyde + Thiosemicarbazide | RNR (hRRM2) | 0.85 ± 0.12 µM | N/A | Triapine (1.20 µM) |

| Cu(II)-Complex | Thiosemicarbazone + CuCl₂ | RNR / ROS | 0.15 ± 0.04 µM | N/A | Triapine (1.20 µM) |

| Chalcone | Aldehyde + Acetophenone | COX-2 / 5-LOX | 1.45 ± 0.20 µM | 3.10 ± 0.45 µM | Celecoxib (0.70 µM) |

| Pyrazoline | Chalcone + Hydrazine | COX-2 / 5-LOX | 0.08 ± 0.01 µM | 0.65 ± 0.10 µM | Celecoxib (0.70 µM) / Zileuton (0.66 µM) |

Note: The cyclization of the chalcone into a pyrazoline drastically increases the rigidity of the molecule, locking the 3-fluorophenyl group into the optimal conformation for the COX-2 hydrophobic pocket, thereby dropping the IC₅₀ into the nanomolar range.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

-

Sartorelli, A. C., Moore, E. C., Zedeck, M. S., & Agrawal, K. C. "Inhibition of ribonucleoside diphosphate reductase by 1-formylisoquinoline thiosemicarbazone and related compounds." Biochemistry, 1970. Available at:[Link]

-

Tolmachev, V., et al. "Preparation and evaluation of [61Cu]-thiophene-2-aldehyde thiosemicarbazone for PET studies." Via Medica Journals, 2003. Available at:[Link]

-

MDPI. "Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review." Molecules, 2023. Available at:[Link]

-

MDPI. "Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing 'The Rule of Four for Inflammation'." Pharmaceuticals, 2024. Available at:[Link]

-

NIH/PMC. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Pharmaceuticals, 2021. Available at:[Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of thiophene scaffolds is a critical operation in medicinal chemistry and materials science. Thiophene-2-carbaldehyde derivatives, in particular, serve as highly versatile pharmacophores and synthetic intermediates. The aldehyde functionality provides a synthetic handle for downstream transformations (e.g., reductive aminations, condensations), while the introduction of a fluorinated aryl group enhances metabolic stability, membrane permeability, and binding affinity in drug design.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance [4]. Synthesizing 3-(3-fluorophenyl)thiophene-2-carbaldehyde via the coupling of 3-bromothiophene-2-carbaldehyde and 3-fluorophenylboronic acid requires precise control over the catalytic cycle.

As an application scientist, I emphasize that successful coupling is not merely about mixing reagents; it requires a deep understanding of the causality behind each reaction parameter:

-

Electrophilic Activation: The bromine atom at the C3 position of the thiophene ring is highly activated toward oxidative addition. This is due to the electron-withdrawing nature of the adjacent C2-aldehyde group, which lowers the electron density of the C-Br bond [1].

-

The Role of the Base: The inorganic base (e.g., K₂CO₃) is not just an acid scavenger. It actively participates in the mechanism by forming a reactive palladium-alkoxo complex and converting the boronic acid into a nucleophilic trialkyl borate, which drastically accelerates the transmetalation step [2].

-

The Necessity of Water: Water plays a paradoxical but essential dual role. It is strictly required to solubilize the inorganic base and facilitate boronate formation. However, excessive water or purely aqueous environments can promote unwanted dehalogenation of the thiophene core [3].

Figure 1: Mechanistic logic of the Pd-catalyzed Suzuki-Miyaura catalytic cycle.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various reaction parameters were evaluated. The quantitative data summarized in Table 1 demonstrates why specific reagents and conditions were selected for the final protocol.

Table 1: Optimization of Reaction Parameters for Thiophene-2-carbaldehyde Arylation

| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%)* | Causality & Scientific Rationale |

| Pd(OAc)₂ (No ligand) | Na₂CO₃ | DMF (Anhydrous) | 100 | < 10% | Lack of water prevents boronate formation; reaction stalls at Intermediate I. |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (8:1) | 90 | 45% | Insufficient aqueous phase limits base solubility and transmetalation kinetics [3]. |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 85–90 | > 95% | Optimal biphasic ratio; perfectly balances solubility and transmetalation rates. |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 88% | Viable alternative; slightly slower kinetics than dioxane due to lower miscibility [1]. |

| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 85 | 90% | Bidentate ligand prevents Pd black, but increases steric bulk, slightly lowering yield. |

*Conversion determined by LC-MS analysis of the crude mixture after 16 hours.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Experimental Protocol

This methodology is designed as a self-validating system. By observing the specific physical and chemical checkpoints described below, researchers can verify the integrity of the reaction in real-time.

Materials & Reagents

-

Electrophile: 3-Bromothiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol, 191 mg)

-

Nucleophile: 3-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%, 58 mg)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol, 276 mg)

-

Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Preparation & Rigorous Degassing

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene-2-carbaldehyde, 3-fluorophenylboronic acid, and K₂CO₃.

-

Add the solvent mixture (1,4-Dioxane:H₂O, 4:1 v/v).

-

Causality Checkpoint: Degassing is paramount. Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species, halting the cycle and promoting boronic acid homocoupling [5]. Perform three rigorous freeze-pump-thaw cycles or vigorously sparge the solution with Argon for 15–20 minutes.

Step 2: Catalyst Addition & Reaction Initiation

-

Under a positive, steady flow of Argon, quickly add the Pd(PPh₃)₄ catalyst to the mixture.

-

Seal the flask tightly and immerse it in a pre-equilibrated oil bath at 85–90 °C.

-

Causality Checkpoint: Adding the catalyst after initial degassing prevents premature degradation of the sensitive palladium complex. Keeping the temperature strictly below 100 °C minimizes protodeboronation (loss of the boronic acid group) [5].

Step 3: Monitoring & Self-Validation

-

Allow the reaction to stir vigorously for 12–16 hours.

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) eluent system, and corroborate with LC-MS.

-

Self-Validation Checkpoint: The starting bromide is highly UV-active. As it is consumed, a new, slightly more polar spot (the coupled product) should emerge. Diagnostic Warning: If the solution turns completely black within the first 30 minutes, palladium black has precipitated. This indicates a failure in the inert atmosphere or severely degraded catalyst.

Step 4: Aqueous Workup & Extraction

-

Once complete conversion is confirmed, cool the mixture to room temperature.

-

Quench the reaction by adding 10 mL of deionized water to dissolve the precipitated inorganic borate salts and potassium halides.

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Characterization

-

Purify the crude dark-brown residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 10% EtOAc in Hexanes.

-

Characterization Checkpoint: Confirm the product identity via ¹H NMR. The success of the coupling is definitively proven by the retention of the distinct aldehyde proton singlet at approximately δ 9.9 ppm [1], alongside the emergence of complex multiplet splitting in the aromatic region (due to ¹⁹F-¹H spin-spin coupling from the fluorophenyl ring).

Troubleshooting Common Pitfalls

-

Incomplete Conversion / Stalled Reaction: Ensure the Pd(PPh₃)₄ is fresh and stored in a glovebox. A yellow catalyst is active; a brown/green catalyst is oxidized and dead [5]. If the reaction stalls at 50% conversion, transmetalation is likely failing—verify the water ratio (4:1 is optimal).

-

Formation of 3,3'-Difluorobiphenyl (Homocoupling): This byproduct is formed when oxygen is present in the system, turning the Pd catalyst into an oxidative coupling agent. Re-evaluate your degassing technique.

-

Dehalogenation: If you observe thiophene-2-carbaldehyde (loss of the bromine atom without coupling), the reaction temperature is too high, or the water content in the solvent mixture exceeds the 4:1 ratio [3].

References

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: MDPI URL

- Suzuki reaction Source: Wikipedia URL

- Source: NIH (PMC)

- Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde Source: Benchchem URL

- Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde Source: Benchchem URL

Application Note: Synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Thiophene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties[1]. The functionalization of these heterocycles is a critical step in drug discovery, enabling the construction of complex molecular libraries[2].

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forming carbon-carbon bonds, offering a highly efficient and regioselective route to introduce aryl substituents onto the thiophene ring[2][3]. This application note details the optimized synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde from 3-bromothiophene-2-carbaldehyde and 3-fluorophenylboronic acid .

By leveraging the differential electronic environment of the thiophene core, this protocol ensures high yielding, regioselective C-C bond formation while minimizing common side reactions such as protodeboronation or homocoupling.

Mechanistic Insights and Causality

To achieve a self-validating and reproducible protocol, one must understand the underlying catalytic cycle. The Suzuki-Miyaura coupling proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[2][4].

-

Oxidative Addition: The Pd(0) catalyst inserts into the C3–Br bond of 3-bromothiophene-2-carbaldehyde. The presence of the electron-withdrawing aldehyde group at the C2 position significantly activates the adjacent C3-Br bond, making it highly reactive toward the electron-rich Pd(0) center[1].

-

Transmetalation: This is often the rate-limiting step. The base (e.g., K₂CO₃ or K₃PO₄) plays a dual role: it activates the 3-fluorophenylboronic acid by forming a reactive boronate complex, and it facilitates the exchange of the halide on the Pd(II) intermediate for the aryl group[4][5]. The inclusion of water in the solvent mixture is absolutely critical here, as it dissolves the inorganic base and accelerates boronate formation[6].

-

Reductive Elimination: The two aryl groups, now cis to each other on the Pd(II) complex, couple to form the new C-C bond, yielding the target 3-(3-Fluorophenyl)thiophene-2-carbaldehyde and regenerating the active Pd(0) catalyst[4].

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization Data

The choice of solvent, base, and catalyst is critical for achieving high yields and purity[2]. While anhydrous conditions can be used for certain couplings, the Suzuki reaction of thiophene carbaldehydes heavily relies on a biphasic or aqueous-organic solvent system. Attempts to run similar thiophene couplings in strictly anhydrous conditions often fail to afford any coupling[6].

The table below summarizes the optimization parameters establishing the causality behind our chosen protocol.

| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System (Ratio) | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH (1:1) | 80 | 24 | 45% |

| 2 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane (Anhydrous) | 90 | 24 | <10% |

| 3 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (8:1) | 90 | 18 | 72% |

| 4 | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | >95% |

Data Interpretation: Entry 4 provides the optimal environment. K₃PO₄ is a superior base for sterically hindered or electronically demanding substrates[3][7]. The 4:1 ratio of Dioxane to Water provides the perfect balance: enough organic solvent to dissolve the starting materials, and enough water to dissolve the base and drive transmetalation without causing excessive dehalogenation[6].

Step-by-Step Experimental Protocol

Caution: Standard laboratory PPE (fume hood, lab coat, safety glasses, and nitrile gloves) must be utilized. Palladium catalysts are sensitive to oxidation; strict inert atmosphere techniques (Schlenk line or glovebox) are required during setup.

Reagent Preparation & Setup

-

Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser[2].

-

To the flask, add 3-bromothiophene-2-carbaldehyde (1.0 mmol, 191.0 mg) and 3-fluorophenylboronic acid (1.2 mmol, 167.9 mg)[2][8]. Rationale: A slight excess of boronic acid compensates for any loss due to competitive protodeboronation.

-

Add anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.5 mg)[2][3].

Degassing & Catalyst Addition

-

Add 8 mL of 1,4-Dioxane and 2 mL of deionized Water (4:1 v/v ratio)[2][3].

-

Critical Step: Purge the mixture with Argon or Nitrogen gas for 15 minutes by bubbling the gas directly through the solvent using a long needle[2]. Rationale: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

-

Under a positive flow of inert gas, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)[2][8].

Reaction Execution

-

Stir vigorously for 12 hours under an inert atmosphere[6][9].

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2) or LC-MS until the starting material spot is completely consumed[1].

Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 15 mL of Ethyl Acetate and 10 mL of distilled water[2][8].

-

Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[2][8].

-

Combine the organic extracts and wash with saturated brine (20 mL)[2].

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator[2][8].

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to yield the pure 3-(3-Fluorophenyl)thiophene-2-carbaldehyde[1][10].

Experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the protocol must be validated through analytical characterization.

-

¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet far downfield (typically around δ 9.8 - 10.0 ppm), confirming the retention of the carbaldehyde group[6][11]. The thiophene protons (C4 and C5) will appear as doublets, and the integration of the multiplet in the aromatic region will confirm the successful incorporation of the 3-fluorophenyl ring.

-

¹³C NMR / ¹⁹F NMR: ¹⁹F NMR is highly specific here and will show a distinct peak for the fluorine atom, proving the cross-coupling was successful.

-

LC-MS: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (C₁₁H₇FOS, Exact Mass: 206.02)[3].

References

-

Handy, S. T., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde". National Institutes of Health (PMC). Available at:[Link]

-

MDPI. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features". MDPI. Available at: [Link]

-

National Institutes of Health. "Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction". PMC. Available at:[Link]

-

Rasayan Journal of Chemistry. "SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES". Rasayan Journal of Chemistry. Available at: [Link]

-

National Institutes of Health. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features". PubMed. Available at:[Link]

-

National Institutes of Health. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation". PMC. Available at:[Link]

-

Royal Society of Chemistry. "7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Shachemlin. "3-(3-fluorophenyl)thiophene-2-carbaldehyde,1879167-72-2". Shachemlin. Available at: [Link]

-

MDPI. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation". MDPI. Available at: [Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at: [Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at:[Link]

-

Wikipedia. "Suzuki reaction". Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

Application Note: Engineering High-Performance OLED Materials via 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Executive Summary

Organic Light-Emitting Diodes (OLEDs) and advanced organic photovoltaics require precise molecular engineering to achieve high external quantum efficiency (EQE), color purity, and operational stability. 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS 1879167-72-2) has emerged as a highly versatile building block for synthesizing next-generation optoelectronic materials. While fluorophenyl-thiophene scaffolds are heavily utilized by drug development professionals in pharmaceutical synthesis (e.g., as critical intermediates for SGLT2 inhibitors like Canagliflozin) (1)[1], this guide focuses strictly on their optoelectronic utility. This application note provides materials scientists and synthetic chemists with a comprehensive framework for utilizing this intermediate, detailing the mechanistic rationale, synthesis protocols, and device integration strategies.

Mechanistic Rationale: The Tripartite Advantage

Do not view 3-(3-Fluorophenyl)thiophene-2-carbaldehyde merely as a reagent; it is a highly engineered molecular system where each functional group serves a distinct physical and electronic purpose:

-

The Thiophene π-Core : Unlike traditional benzenoid cores, the five-membered thiophene ring provides a highly polarizable π-conjugated bridge. The introduction of thiophene significantly enhances intramolecular charge transfer (ICT) intensity and spin-orbit coupling matrix elements. This facilitates rapid reverse intersystem crossing (RISC), which is essential for harvesting triplet excitons in high-efficiency multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters (2)[2].

-

The Aldehyde Reactivity : The highly electrophilic carbonyl carbon serves as a reactive handle for extending π-conjugation. It readily undergoes condensation reactions to form vinylene linkages, enabling the creation of complex polymer architectures or small-molecule Donor-π-Acceptor (D-π-A) systems (3)[3]. Furthermore, aldehyde functionalization provides strong chemisorption interactions with inorganic substrates like Indium Tin Oxide (ITO), drastically improving layer adhesion in device fabrication (4)[4].

-

The 3-Fluorophenyl Substituent : The steric bulk of the phenyl ring at the 3-position forces a dihedral twist relative to the thiophene plane. This non-planar geometry physically prevents detrimental π-π stacking, effectively suppressing Aggregation-Caused Quenching (ACQ) in solid-state films. Concurrently, the highly electronegative fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO), which improves electron injection and transport properties critical for OLED efficiency (5)[5].

Optoelectronic Benchmarking

The table below illustrates the profound impact of the fluorophenyl substitution on the fundamental electronic properties of the thiophene-carbaldehyde scaffold, transforming it from a simple intermediate into a high-performance OLED precursor.

| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | PLQY (%) | Primary Application |

| Thiophene-2-carbaldehyde (Baseline) | -5.20 | -2.10 | 3.10 | < 10 | General Intermediate |

| 5-Methyl-2-thiophenecarboxaldehyde | -5.15 | -2.15 | 3.00 | 15 - 20 | OFETs / OPVs |

| 3-(3-Fluorophenyl)thiophene-2-carbaldehyde | -5.60 | -3.10 | 2.50 | > 85 | OLED EML / ETL |

Note: Data is aggregated and extrapolated from comparative thiophene-derivative studies to illustrate the electronic impact of fluorophenyl substitution on solid-state films.

Synthesis Workflows & Self-Validating Protocols

Caption: Chemical synthesis workflow for OLED materials using thiophene-2-carbaldehyde derivatives.

Protocol A: Synthesis of D-π-A Small Molecule Emitters (Knoevenagel Condensation)

Objective: Convert the aldehyde into a strong electron-withdrawing dicyanovinyl group to create a red-shifted, high-PLQY emitter. Causality: Piperidine is selected as a secondary amine catalyst because it forms a highly reactive iminium ion intermediate with the aldehyde. This significantly lowers the activation energy for nucleophilic attack by malononitrile, driving the reaction forward rapidly without causing unwanted aldol self-condensation of the starting materials.

Step-by-Step Methodology:

-

In an oven-dried 100 mL round-bottom flask, dissolve 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.2 eq, 6.0 mmol) in 30 mL of anhydrous ethanol.

-

Add 3 drops of catalytic piperidine via a glass Pasteur pipette.

-

Equip the flask with a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 4 hours.

-

Cool the reaction to room temperature. Collect the resulting precipitate via vacuum filtration and wash thoroughly with cold ethanol to remove unreacted malononitrile.

Self-Validation System:

-

TLC Monitoring (Hexane:EtOAc 4:1): The starting aldehyde ( Rf ~0.6) must completely disappear, replaced by a highly fluorescent lower spot ( Rf ~0.3) visible under 365 nm UV light.

-

FTIR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and the emergence of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹. Failure condition: If the C=O peak persists, the condensation is incomplete and requires further refluxing.

Protocol B: Synthesis of Conjugated Polymers via Horner-Wadsworth-Emmons (HWE) Reaction

Objective: Polymerize the monomer with a bis-phosphonate donor to form an alternating D-A conjugated polymer for use as an Emissive Layer (EML) or Hole Transport Layer (HTL). Causality: The HWE reaction is strictly preferred over the standard Wittig reaction because phosphonate-stabilized carbanions predominantly yield the thermodynamically more stable (E)-alkenes (trans-vinylene linkages). This stereoselectivity is mandatory to ensure high planarity and extended conjugation along the polymer backbone, which directly dictates charge carrier mobility (6)[6].

Step-by-Step Methodology:

-

In a flame-dried Schlenk flask, dissolve the aldehyde monomer (1.0 eq) and a bis-phosphonate donor monomer (1.0 eq) in anhydrous THF to achieve a 0.05 M concentration.

-

Purge the solution with argon gas for 15 minutes to remove dissolved oxygen, which can cause oxidative defects in the polymer.

-

Dropwise add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (2.5 eq) at 0 °C using a syringe pump.

-

Warm the mixture to room temperature and stir for 24 hours under positive argon pressure.

-

Quench the reaction with deionized water, extract the organic phase with chloroform, concentrate under reduced pressure, and precipitate the polymer by dropwise addition into cold methanol.

Self-Validation System:

-

Visual/Colorimetric: Upon the addition of t-BuOK, the solution must immediately transition to a deep, vibrant color (e.g., dark red or purple). This indicates the successful deprotonation of the phosphonate and formation of the reactive ylide intermediate.

-

GPC Analysis: A successful polymerization will yield a polymer with a number-average molecular weight ( Mn ) > 15,000 g/mol . Failure condition: A bimodal distribution or Mn < 5,000 g/mol indicates premature termination, almost certainly due to moisture contamination quenching the ylide.

Device Fabrication & Energy Level Alignment

To maximize the efficiency of the synthesized fluorophenyl-thiophene materials, proper energy level alignment within the OLED architecture is critical. The lowered LUMO (-3.1 eV) aligns excellently with standard Electron Transport Layers (ETLs) like TPBi, minimizing the electron injection barrier.

Caption: Energy level alignment diagram of a standard OLED architecture incorporating the synthesized EML.

References

-

The Role of Thiophene Derivatives in Advanced Electronic Chemicals - nbinno.com. 5[5]

-

Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics - MDPI. 6[6]

-

Unveiling the Potential of 5-Methyl-2-thiophenecarboxaldehyde in Organic Electronics: A Comparative Analysis - BenchChem. 3[3]

-

Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene - nbinno.com. 1[1]

-

Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - ACS Applied Materials & Interfaces. 4[4]

-

A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing). 2[2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics [mdpi.com]

Application Note: Optimized Reductive Amination Protocols for 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Context

The functionalization of heterocyclic building blocks is a cornerstone of modern drug discovery. 3-(3-Fluorophenyl)thiophene-2-carbaldehyde is a highly versatile intermediate, frequently utilized in the design of kinase inhibitors and GPCR ligands due to the unique stereoelectronic profile of the fluorinated biaryl-equivalent system.

Converting this aldehyde into an amine via reductive amination presents specific chemical challenges. The electron-rich thiophene ring enhances the nucleophilicity of the system, but the bulky 3-(3-fluorophenyl) substituent creates steric hindrance directly adjacent to the C2-carbaldehyde. Furthermore, the presence of the sulfur atom in the thiophene ring strictly prohibits the use of catalytic hydrogenation (e.g., H₂, Pd/C), as sulfur acts as a potent catalyst poison by irreversibly binding to the transition metal surface[1][1]. Consequently, stoichiometric hydride reducing agents are mandatory for this transformation.

This application note details two field-proven, self-validating protocols for the reductive amination of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde, explaining the mechanistic causality behind reagent selection to ensure high-fidelity C-N bond formation.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem process: the condensation of an aldehyde and an amine to form an iminium ion, followed by the in situ reduction of that intermediate to the final amine. The success of this reaction relies entirely on kinetic selectivity —the reducing agent must reduce the iminium ion significantly faster than it reduces the starting aldehyde[2][2].

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the gold standard for direct reductive amination. The electron-withdrawing acetoxy groups pull electron density away from the boron atom, rendering the hydride poorly nucleophilic. As a result, STAB is unreactive toward the starting thiophene-2-carbaldehyde but highly reactive toward the positively charged, highly electrophilic iminium ion[3][3].

-

Titanium(IV) Isopropoxide (Ti(O-iPr)₄) with NaBH₄: When reacting our sterically hindered thiophene aldehyde with weakly nucleophilic amines (e.g., substituted anilines), imine formation becomes the rate-limiting step. Ti(O-iPr)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the carbonyl carbon, and a water scavenger that drives the condensation equilibrium forward. Once the imine is fully formed, the stronger reductant NaBH₄ is added to complete the reaction[4][4].

Caption: Mechanistic pathway of reductive amination highlighting the selective hydride transfer step.

Experimental Workflow & Decision Matrix

Selecting the correct protocol depends entirely on the nucleophilicity and steric bulk of the amine coupling partner. Use the following decision matrix to determine the optimal synthetic route.

Caption: Decision matrix for selecting reductive amination protocols based on amine nucleophilicity.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both protocols to ensure maximum yield and minimal side-product formation.

| Parameter | Protocol A (Direct Amination) | Protocol B (Indirect Amination) |

| Optimal Amine Scope | Secondary amines, aliphatic primary amines | Anilines, sterically hindered primary amines |

| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₄ |

| Solvent System | Anhydrous 1,2-Dichloroethane (DCE) | Anhydrous THF or Absolute Ethanol |

| Catalyst / Additive | Glacial Acetic Acid (1.0 equiv) | Ti(O-iPr)₄ (2.0 equiv) |

| Reaction Time | 2–12 hours (One-pot) | 8–10 h (Imine formation) + 4–6 h (Reduction) |

| Expected Yield | 75–95% | 70–90% |

| Primary Byproducts | Trace thiophene-methanol (aldehyde reduction) | Insoluble TiO₂ salts (removed via filtration) |

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination using STAB

Best for secondary amines (e.g., piperidine, morpholine) or unhindered primary amines.

Self-Validating Visual Cues: STAB is only partially soluble in DCE. The reaction will initially appear as a milky suspension. As the STAB is consumed during the hydride transfer, the reaction mixture will gradually clarify, providing a visual indicator of reaction progress[5][5].

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv) and the target amine (1.1 mmol, 1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M).

-

Activation: Add glacial acetic acid (1.0 mmol, 1.0 equiv) to the mixture. Note: If the amine is supplied as a hydrochloride salt, first add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) to liberate the free base.

-

Reduction: Cool the flask to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) over 5 minutes to control any mild exotherm.

-

Reaction: Remove the ice bath. Stir the suspension under a nitrogen atmosphere at room temperature (20–25 °C) for 2 to 12 hours. Monitor the disappearance of the aldehyde via LC-MS or TLC (Hexanes/EtOAc).

-

Quench & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Protocol B: Indirect Reductive Amination using Ti(O-iPr)₄ / NaBH₄

Best for weakly nucleophilic anilines or highly hindered primary amines.

Self-Validating Visual Cues: The addition of aqueous ammonia during the quench step immediately hydrolyzes the titanium complex, precipitating titanium dioxide (TiO₂) as a dense white solid. If the solid appears gelatinous and traps your product, insufficient aqueous ammonia was added to fully break the titanium-oxygen bonds.

-

Imine Formation: To a stirred solution of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in anhydrous THF (5.0 mL), add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 mmol, 2.0 equiv) dropwise at room temperature via syringe.

-

Maturation: Seal the flask under nitrogen and stir at room temperature for 8–10 hours. The solution will typically deepen in color as the imine-titanium complex forms.

-

Reduction: Cool the reaction mixture to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 equiv) in one single portion. Remove the ice bath and stir for an additional 4–6 hours at room temperature.

-

Quench (Critical Step): Carefully quench the reaction by adding 2M aqueous ammonia (5.0 mL). Causality: The ammonia rapidly hydrolyzes the titanium species, precipitating inorganic TiO₂ and preventing the formation of intractable emulsions during extraction.

-

Filtration & Workup: Filter the resulting white suspension through a pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc) (20 mL).

-

Isolation: Transfer the filtrate to a separatory funnel, separate the phases, and extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over MgSO₄, concentrate in vacuo, and purify via chromatography.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal (Based on J. Org. Chem. 1996, 61, 3849-3862). URL:[Link]

-

Reductive amination with Titanium(IV)Isopropoxide Source: Designer Drugs (Based on Synlett 1995). URL:[Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. designer-drug.com [designer-drug.com]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

Application Note: Optimal Ligands and Catalysts for the Synthesis of 3-(3-Fluorophenyl)thiophene-2-carbaldehyde

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The functionalization of thiophene scaffolds is a cornerstone in the development of novel therapeutic agents and advanced organic materials. Specifically, 3-(3-fluorophenyl)thiophene-2-carbaldehyde serves as a highly versatile building block. The incorporation of the 3-fluorophenyl moiety enhances the lipophilicity and metabolic stability of downstream drug candidates, while the aldehyde group provides a reactive handle for further transformations (e.g., reductive aminations, Wittig reactions, or condensation into heterocyclic systems)[1].

Synthesizing this molecule via the Suzuki-Miyaura cross-coupling of 3-bromothiophene-2-carbaldehyde and (3-fluorophenyl)boronic acid presents unique chemical challenges. The electron-withdrawing nature of the aldehyde group activates the adjacent C-Br bond for oxidative addition but simultaneously sensitizes the molecule to side reactions (such as Cannizzaro-type disproportionation or aldol condensations) under harsh basic conditions[2]. Therefore, selecting the optimal catalyst, ligand, and base is critical to achieving high yields and purity.

Mechanistic Insights & The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a classical Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for rationalizing our experimental choices:

-

Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 3-bromothiophene-2-carbaldehyde. This is often the rate-determining step for less reactive halides, but the adjacent electron-withdrawing aldehyde accelerates this process.

-